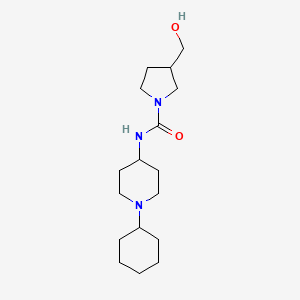![molecular formula C11H18N2O2 B6640566 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea is a unique compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its complex structure, involving a cyclopentenyl core with a hydroxymethyl group and a methylcyclopropyl substituent, makes it a subject of extensive study for its diverse reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea typically involves multi-step processes starting from readily available precursors. A common approach is:
Starting with cyclopentadiene, undergo a Diels-Alder reaction to introduce the desired substituents.
Functionalize the cyclopentene ring by hydroxylation to obtain the hydroxymethyl group.
Synthesize the urea moiety by reacting an isocyanate intermediate with a cyclopropyl amine derivative under controlled conditions.
Industrial Production Methods: Scaling up the production for industrial purposes involves optimizing the reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, pressures, and using catalysts or reagents to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea undergoes various reactions:
Oxidation: It can be oxidized to introduce further functional groups.
Reduction: Reduction reactions can modify the unsaturated bonds or reduce functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitutions can occur at the hydroxymethyl and urea groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 and H2O2 under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4 can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitutions.
Major Products:
Oxidation may yield carboxylic acids or aldehydes.
Reduction may produce alcohols or alkanes.
Substitution can result in various functionalized derivatives depending on the reactants used.
Scientific Research Applications
1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea has a wide range of applications:
Chemistry: It serves as an intermediate for synthesizing other complex molecules.
Biology: Its structure allows for interactions with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Potential pharmaceutical applications include acting as a building block for drugs targeting specific biological pathways.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The precise mechanism can involve binding to active sites or altering the structure of the target molecules.
Comparison with Similar Compounds
1-[(1R,4S)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]urea
3-(2-Cyclopropyl)urea derivatives
Hydroxymethyl cyclopentenes
Properties
IUPAC Name |
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7-4-10(7)13-11(15)12-9-3-2-8(5-9)6-14/h2-3,7-10,14H,4-6H2,1H3,(H2,12,13,15)/t7?,8-,9+,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJBZZQTRHWIH-APTHBXDWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)NC2CC(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1NC(=O)N[C@H]2C[C@H](C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)

![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![3-[[(4-Phenylmethoxyphenyl)methylamino]methyl]thiolan-3-ol](/img/structure/B6640570.png)
